1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea
Description
1-Ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a heterocyclic compound featuring a benzothiadiazole dioxide core linked to a urea moiety via an ethyl spacer. The benzothiadiazole dioxide group confers electron-withdrawing properties and stability, while the urea fragment may enhance hydrogen-bonding interactions, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science. Its synthesis likely involves multi-step functionalization of the benzothiadiazole scaffold, followed by coupling with ethylurea derivatives .
Properties
IUPAC Name |
1-ethyl-3-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c1-3-13-12(17)14-8-9-16-11-7-5-4-6-10(11)15(2)20(16,18)19/h4-7H,3,8-9H2,1-2H3,(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYLTCNQEFOVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea typically involves multiple steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the ethyl and methyl groups: Alkylation reactions are employed to introduce the ethyl and methyl groups at the desired positions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a related reagent to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study, including molecular docking and in vitro assays.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs can be categorized based on core heterocycles (benzothiadiazole, triazine, or benzodioxine) and functional groups (urea, thiourea). Below is a comparative analysis:
Benzothiadiazole Derivatives
- 1,4-Benzodioxine-Fused Thiadiazole Derivatives (e.g., Compounds 1–25 in ): Structural Differences: These derivatives lack the urea moiety and instead incorporate a benzodioxine ring fused to thiadiazole. Synthesis: Prepared via condensation of thiosemicarbazide with benzodioxine intermediates under acidic conditions . Applications: Primarily explored for antimicrobial or antitumor activity, though specific data on the target compound’s bioactivity remain unspecified.
Urea/Thiourea-Containing Triazines (e.g., )
- 1-(4-(3-(4-Methoxyphenyl)Thioureido)-6-(1H-1,2,4-Triazol-1-yl)-1,3,5-Triazin-2-yl)-3-Phenylurea:
- Structural Differences: Replaces the benzothiadiazole core with a triazine ring, which offers π-conjugation and multiple substitution sites. The thiourea group enhances metal-binding capacity compared to urea.
- Synthesis: Achieved via three-component coupling of triazole, urea, and thiourea under varying temperatures .
- Biological Activity: Reported to exhibit "enhanced biological activity," likely due to synergistic effects of triazole and thiourea moieties.
N-Oxyureas (e.g., )
- 1-Ethyl-1H-imidazol-2(3H)-one:
- Structural Differences: Features an imidazolone ring instead of benzothiadiazole, with an N-oxyurea group. The imidazolone core provides rigidity and basicity.
- Synthesis: Produced via Ru-catalyzed oxidative amination, a method distinct from traditional urea coupling .
- Applications: Utilized in amination reactions due to its redox-active properties.
Comparative Data Table
Research Findings and Limitations
- Target Compound’s Unique Features: The integration of benzothiadiazole dioxide with urea may offer dual functionality: electronic stabilization from the heterocycle and molecular recognition via urea.
- For instance, benzothiadiazole derivatives are often redox-active, while urea groups improve solubility in polar solvents.
- Future Directions: Comparative studies should focus on quantifying solubility, stability, and bioactivity relative to analogs like triazine-thiourea derivatives .
Biological Activity
1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea is a complex organic compound that belongs to the class of urea derivatives. Its unique structural features include a benzothiadiazole moiety, which is often associated with a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₄S |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea |
The compound features a thiadiazole ring that enhances its lipophilicity and facilitates membrane permeability, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea demonstrate potent antibacterial and antifungal activities. The presence of the sulfur atom in the thiadiazole ring is believed to contribute to these effects by enhancing interactions with microbial targets .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer potentials. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, compounds with similar structures have been reported to inhibit cell proliferation and induce cell cycle arrest in various cancer types .
Urease Inhibition
Recent studies have focused on the urease inhibitory activity of thiadiazole derivatives. Urease is an enzyme linked to various pathological conditions, including kidney stones and gastric ulcers. Compounds related to 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea have shown promising urease inhibition with IC50 values comparable to established inhibitors .
Structure–Activity Relationship (SAR)
A detailed SAR analysis has identified key structural features that enhance biological activity. Modifications on the thiadiazole ring or the urea moiety can significantly affect potency. For instance:
| Modification | Effect on Activity |
|---|---|
| Substitution on thiadiazole ring | Increases antimicrobial potency |
| Alteration of alkyl groups | Affects lipophilicity and membrane permeability |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiadiazole derivatives against E. coli and S. aureus, compound D was found to exhibit superior antimicrobial activity with an MIC (Minimum Inhibitory Concentration) of 8 µg/mL . This highlights the potential application of such compounds in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A series of benzothiadiazole derivatives were tested against breast cancer cell lines. The most potent derivative demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity . This suggests that compounds like 1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea could be explored further for therapeutic applications in oncology.
Q & A
Basic Research Questions
What are the critical considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential coupling of the benzo[c][1,2,5]thiadiazole core with ethylurea derivatives. Key steps include:
- Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
- Solvent Control : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while bases like triethylamine neutralize acidic byproducts .
- Reaction Monitoring : TLC (Rf analysis) and in situ NMR track intermediate formation. For example, the disappearance of a thiadiazole proton signal (δ 7.8–8.2 ppm) confirms successful alkylation .
Table 1 : Typical Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | EDCI/HOBt, Et3N | DMF | 0–25°C | 65–75 |
| 2 | K2CO3, alkyl bromide | Acetonitrile | 80°C | 50–60 |
How do researchers validate the purity and structural integrity of this compound?
Methodological validation involves:
- HPLC-PDA : Purity >95% confirmed using a C18 column (gradient: 10–90% MeCN/H2O, 0.1% TFA) with UV detection at 254 nm .
- HRMS : Exact mass matching (e.g., [M+H]+ calculated 405.1234, observed 405.1229) ensures molecular formula accuracy .
- 2D NMR : COSY and HSQC resolve overlapping signals (e.g., ethylene linker protons at δ 3.4–3.6 ppm) .
What preliminary biological screening approaches are suitable for this compound?
Initial screening focuses on:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination. Thiadiazole derivatives often show sub-μM activity against tyrosine kinases .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (e.g., EC50 of 2.1 μM in MCF-7) to identify therapeutic windows .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in IC50 values or selectivity profiles may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Metabolite Interference : Use LC-MS/MS to detect degradation products (e.g., urea cleavage under acidic conditions) .
- Structural Analog Comparison : Compare with derivatives (Table 2) to isolate substituent effects.
Table 2 : Activity of Structural Analogs
| Compound | Target (IC50) | Key Structural Difference |
|---|---|---|
| Parent Compound | Kinase X: 0.8 μM | – |
| 3-Methyl → 3-CF3 Analog | Kinase X: 0.2 μM | Enhanced electron withdrawal |
| Ethylurea → Phenylurea Analog | Kinase X: >10 μM | Steric hindrance |
What computational strategies support mechanistic studies of this compound?
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. The thiadiazole ring often forms π-π stacking with Phe80 in kinase X .
- MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize targets .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ) with activity trends .
How can synthetic byproducts be characterized and minimized?
- Byproduct Identification : LC-HRMS detects dimers (e.g., m/z 810.24 [2M+H]+) from incomplete quenching .
- Optimization : Reduce alkylation time from 24h to 12h and increase Et3N stoichiometry (1.5 eq → 2.0 eq) to suppress side reactions .
What advanced techniques elucidate the compound’s metabolic stability?
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor, analyzed via LC-MS/MS, reveal t1/2 of 45 min due to oxidative metabolism at the ethyl group .
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4) assess drug-drug interaction risks .
Methodological Notes
- Contradiction Management : Cross-validate HPLC and NMR data to confirm purity before biological testing .
- Advanced Synthesis : Microwave-assisted synthesis reduces reaction times (e.g., Step 2 from 12h to 2h) with comparable yields .
- Data Reproducibility : Pre-equilibrate solvents and reagents under inert atmosphere (N2/Ar) to minimize batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
